molecular formula C8H8Br2O B6157613 (1S)-1-(2,5-dibromophenyl)ethan-1-ol CAS No. 2227896-22-0

(1S)-1-(2,5-dibromophenyl)ethan-1-ol

Cat. No.: B6157613
CAS No.: 2227896-22-0
M. Wt: 280
InChI Key:
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Description

(1S)-1-(2,5-dibromophenyl)ethan-1-ol: is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, such as phenylethanol, followed by stereoselective reduction. One common method includes:

    Bromination: The precursor phenylethanol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Reduction: The resulting dibromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the (1S)-enantiomer of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a different functional group.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S)-1-(2,5-dibromophenyl)ethanone.

    Reduction: Formation of (1S)-1-(2,5-dibromophenyl)ethane.

    Substitution: Formation of (1S)-1-(2,5-diaminophenyl)ethan-1-ol or (1S)-1-(2,5-dithiophenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,5-dibromophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving brominated phenyl compounds.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which (1S)-1-(2,5-dibromophenyl)ethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,4-dibromophenyl)ethan-1-ol
  • (1S)-1-(2,6-dibromophenyl)ethan-1-ol
  • (1S)-1-(3,5-dibromophenyl)ethan-1-ol

Uniqueness

(1S)-1-(2,5-dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(2,5-dibromophenyl)ethan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dibromobenzene", "ethyl magnesium bromide", "acetaldehyde" ], "Reaction": [ { "Step 1": "Preparation of ethyl magnesium bromide by reacting ethyl bromide with magnesium metal in anhydrous ether solvent.", "Reagents": [ "ethyl bromide", "magnesium metal", "anhydrous ether" ], "Product": "ethyl magnesium bromide" }, { "Step 2": "Addition of ethyl magnesium bromide to 2,5-dibromobenzene to form 1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "2,5-dibromobenzene", "ethyl magnesium bromide" ], "Product": "1-(2,5-dibromophenyl)ethan-1-ol" }, { "Step 3": "Oxidation of 1-(2,5-dibromophenyl)ethan-1-ol with acetaldehyde and catalytic amount of pyridinium chlorochromate to form (1S)-1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "1-(2,5-dibromophenyl)ethan-1-ol", "acetaldehyde", "pyridinium chlorochromate" ], "Product": "(1S)-1-(2,5-dibromophenyl)ethan-1-ol" } ] }

CAS No.

2227896-22-0

Molecular Formula

C8H8Br2O

Molecular Weight

280

Purity

95

Origin of Product

United States

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